molecular formula C19H17NO B215103 2-Phenyl-1-(6-quinolinyl)-1-butanone

2-Phenyl-1-(6-quinolinyl)-1-butanone

Cat. No. B215103
M. Wt: 275.3 g/mol
InChI Key: SMQQLGFDMMHCNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Phenyl-1-(6-quinolinyl)-1-butanone, also known as PQB, is a synthetic compound that has been used in scientific research for its potential applications in various fields such as cancer treatment and neuroscience. PQB has been found to exhibit promising properties as an anticancer agent and as a tool for studying the function of certain neurotransmitter receptors in the brain. In

Mechanism of Action

The mechanism of action of 2-Phenyl-1-(6-quinolinyl)-1-butanone as an anticancer agent is not fully understood. However, it has been proposed that 2-Phenyl-1-(6-quinolinyl)-1-butanone induces apoptosis in cancer cells by activating the caspase pathway. Caspases are a family of proteases that play a key role in the execution of apoptosis. 2-Phenyl-1-(6-quinolinyl)-1-butanone has been found to activate caspase-3 and caspase-9, which are important mediators of the apoptotic pathway.
As a tool for studying the function of the α7 nicotinic acetylcholine receptor, 2-Phenyl-1-(6-quinolinyl)-1-butanone acts as a positive allosteric modulator. This means that 2-Phenyl-1-(6-quinolinyl)-1-butanone enhances the activity of the receptor in response to the binding of its endogenous ligand, acetylcholine. 2-Phenyl-1-(6-quinolinyl)-1-butanone has been found to increase the binding affinity of acetylcholine to the α7 receptor and to enhance the receptor-mediated calcium influx.
Biochemical and Physiological Effects:
2-Phenyl-1-(6-quinolinyl)-1-butanone has been found to exhibit cytotoxic effects against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 2-Phenyl-1-(6-quinolinyl)-1-butanone has been shown to induce apoptosis in cancer cells by activating the caspase pathway. In addition, 2-Phenyl-1-(6-quinolinyl)-1-butanone has been found to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.
As a tool for studying the function of the α7 nicotinic acetylcholine receptor, 2-Phenyl-1-(6-quinolinyl)-1-butanone has been found to enhance the receptor-mediated calcium influx. This calcium influx is important for various physiological processes such as neurotransmitter release, synaptic plasticity, and gene expression.

Advantages and Limitations for Lab Experiments

One advantage of using 2-Phenyl-1-(6-quinolinyl)-1-butanone in lab experiments is its selectivity for the α7 nicotinic acetylcholine receptor. This allows researchers to specifically study the function of this receptor without interference from other receptors. In addition, 2-Phenyl-1-(6-quinolinyl)-1-butanone has been found to have a high binding affinity for the α7 receptor, which makes it a useful tool for investigating the structure-activity relationship of this receptor.
One limitation of using 2-Phenyl-1-(6-quinolinyl)-1-butanone in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to prepare solutions of 2-Phenyl-1-(6-quinolinyl)-1-butanone at high concentrations for in vitro experiments. In addition, 2-Phenyl-1-(6-quinolinyl)-1-butanone has been found to exhibit some toxicity towards non-cancerous cells at high concentrations, which may limit its use in certain types of experiments.

Future Directions

There are several future directions for research on 2-Phenyl-1-(6-quinolinyl)-1-butanone. One area of interest is the development of new compounds based on the structure of 2-Phenyl-1-(6-quinolinyl)-1-butanone with improved anticancer activity and selectivity. Another area of interest is the investigation of the role of the α7 nicotinic acetylcholine receptor in various physiological and pathological processes, and the development of new compounds that can modulate the activity of this receptor.
In addition, 2-Phenyl-1-(6-quinolinyl)-1-butanone has been found to exhibit some activity against other types of cancer such as pancreatic cancer and leukemia. Further research is needed to explore the potential applications of 2-Phenyl-1-(6-quinolinyl)-1-butanone in these areas. Finally, the development of new methods for improving the solubility and stability of 2-Phenyl-1-(6-quinolinyl)-1-butanone in aqueous solutions may expand its use in various types of experiments.

Synthesis Methods

2-Phenyl-1-(6-quinolinyl)-1-butanone can be synthesized through a multi-step reaction starting from 2-phenylacetic acid and 6-aminoquinoline. The first step involves the conversion of 2-phenylacetic acid to its acid chloride derivative using thionyl chloride. The resulting acid chloride is then reacted with 6-aminoquinoline in the presence of a base such as triethylamine to form the desired product, 2-Phenyl-1-(6-quinolinyl)-1-butanone. The purity of 2-Phenyl-1-(6-quinolinyl)-1-butanone can be improved through recrystallization from a suitable solvent.

Scientific Research Applications

2-Phenyl-1-(6-quinolinyl)-1-butanone has been extensively studied for its potential applications in cancer treatment. It has been found to exhibit cytotoxic effects against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 2-Phenyl-1-(6-quinolinyl)-1-butanone has been shown to induce apoptosis, or programmed cell death, in cancer cells by activating the caspase pathway. In addition, 2-Phenyl-1-(6-quinolinyl)-1-butanone has been found to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.
2-Phenyl-1-(6-quinolinyl)-1-butanone has also been used as a tool for studying the function of certain neurotransmitter receptors in the brain. Specifically, 2-Phenyl-1-(6-quinolinyl)-1-butanone has been found to selectively bind to the α7 nicotinic acetylcholine receptor, which is involved in various physiological and pathological processes such as learning and memory, inflammation, and neurodegeneration. 2-Phenyl-1-(6-quinolinyl)-1-butanone has been used to investigate the structure-activity relationship of the α7 receptor and to develop new compounds with improved affinity and selectivity for this receptor.

properties

Product Name

2-Phenyl-1-(6-quinolinyl)-1-butanone

Molecular Formula

C19H17NO

Molecular Weight

275.3 g/mol

IUPAC Name

2-phenyl-1-quinolin-6-ylbutan-1-one

InChI

InChI=1S/C19H17NO/c1-2-17(14-7-4-3-5-8-14)19(21)16-10-11-18-15(13-16)9-6-12-20-18/h3-13,17H,2H2,1H3

InChI Key

SMQQLGFDMMHCNN-UHFFFAOYSA-N

SMILES

CCC(C1=CC=CC=C1)C(=O)C2=CC3=C(C=C2)N=CC=C3

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)C2=CC3=C(C=C2)N=CC=C3

Origin of Product

United States

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